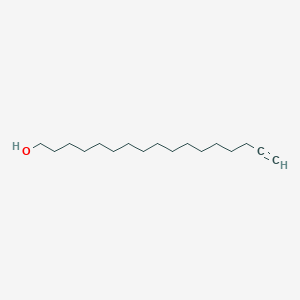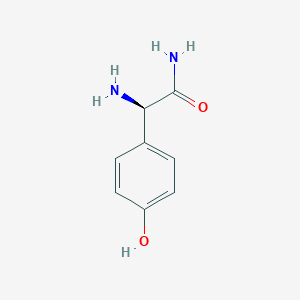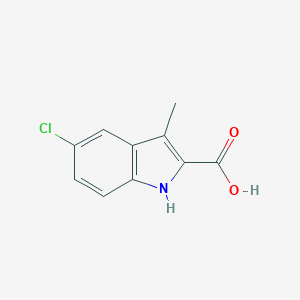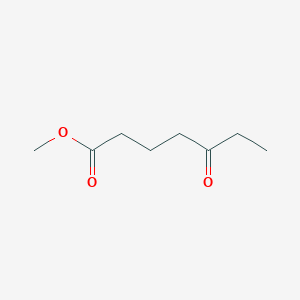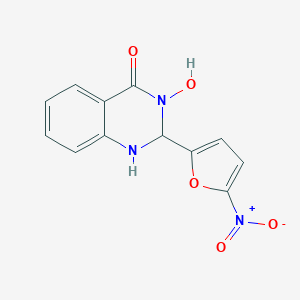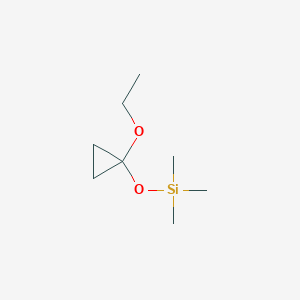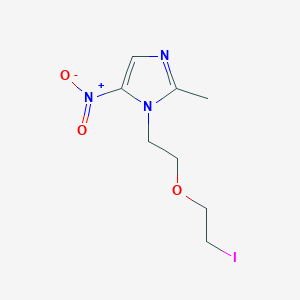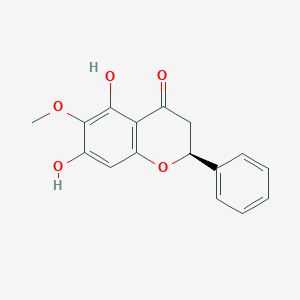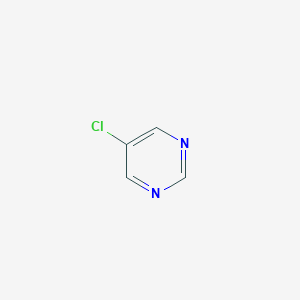
5-Chloropyrimidine
概要
説明
5-Chloropyrimidine is a chemical compound with the molecular formula C4H2ClN2 . It is a pyrimidine derivative, which is a class of compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-Chloropyrimidine, often involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems . Another method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles .Molecular Structure Analysis
The molecular structure of 5-Chloropyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has a molecular weight of 114.53 .Physical And Chemical Properties Analysis
5-Chloropyrimidine has a boiling point of 173.0±13.0 °C at 760 mmHg and a vapor pressure of 1.7±0.3 mmHg at 25°C . It has a flash point of 72.8±5.4 °C . The compound has two hydrogen bond acceptors and no hydrogen bond donors .科学的研究の応用
Development of Anti-Inflammatory Agents
Research has shown that pyrimidine derivatives exhibit significant anti-inflammatory properties. 5-Chloropyrimidine serves as a precursor in the synthesis of these derivatives, which are then tested for their cyclooxygenase (COX) inhibitory activities. This is crucial for developing new anti-inflammatory medications with reduced side effects .
作用機序
Target of Action
5-Chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of 5-Chloropyrimidine are believed to be certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of 5-Chloropyrimidine involves its interaction with these targets, leading to an inhibitory response against their expression and activities . For instance, one study revealed that a pyrimidine derivative could block the dimerization of inducible nitric oxide synthase .
Biochemical Pathways
The biochemical pathways affected by 5-Chloropyrimidine are those associated with inflammation. The compound’s action on the aforementioned targets leads to a reduction in the production of inflammatory mediators . This can result in downstream effects such as the suppression of the inflammatory response, contributing to its anti-inflammatory effects .
Pharmacokinetics
These pathways are critical for maintaining cellular functions such as the synthesis of DNA, RNA, lipids, and carbohydrates . The impact of these properties on the bioavailability of 5-Chloropyrimidine would need further investigation.
Result of Action
The molecular and cellular effects of 5-Chloropyrimidine’s action are primarily related to its anti-inflammatory properties. By inhibiting the expression and activities of key inflammatory mediators, 5-Chloropyrimidine can potentially suppress the inflammatory response, thereby exhibiting potent anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 5-Chloropyrimidine can be influenced by various environmental factors. For instance, the presence of other compounds or conditions in the environment could potentially affect the compound’s action. It’s important to note that pyrimidines, including 5-chloropyrimidine, have been shown to be resistant to microbial degradation in soil or liquid media, suggesting a degree of environmental stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPDTOTEVIMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878714 | |
| Record name | PYRIMIDINE, 5-CHLORO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidine | |
CAS RN |
17180-94-8 | |
| Record name | 5-Chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIMIDINE, 5-CHLORO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




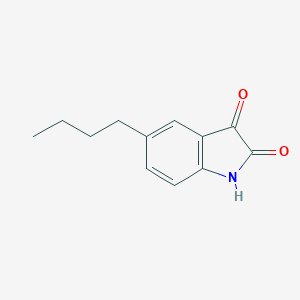
![Benzo[a]pyrene-d12](/img/structure/B107138.png)
